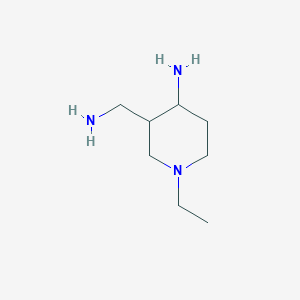
Magnesium zirconium oxide (MgZrO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium zirconium oxide is a bimetallic oxide compound that combines the properties of both magnesium oxide and zirconium oxide. This compound is known for its high thermal stability, mechanical strength, and excellent chemical resistance, making it a valuable material in various industrial and scientific applications .
Preparation Methods
Magnesium zirconium oxide can be synthesized through several methods, including:
Solution Combustion Method: This involves using triethanolamine as a fuel and chelating agent to produce a 3D flower-shaped nanocomposite.
Co-precipitation Method: This method involves the simultaneous precipitation of magnesium and zirconium salts from a solution, followed by calcination to form the oxide.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce the oxide.
Chemical Reactions Analysis
Magnesium zirconium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides under specific conditions.
Reduction: It can be reduced using hydrogen or other reducing agents to form lower oxides or elemental metals.
Substitution: Magnesium zirconium oxide can undergo substitution reactions where one of the metal ions is replaced by another metal ion.
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The major products formed depend on the specific reaction conditions but can include different oxides and elemental metals .
Scientific Research Applications
Magnesium zirconium oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which magnesium zirconium oxide exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing active sites for chemical reactions to occur, thereby increasing the reaction rate.
Antimicrobial Action: The compound generates reactive oxygen species (ROS) that can damage bacterial cell membranes and other cellular components.
Biocompatibility: Magnesium zirconium oxide interacts with biological tissues in a way that minimizes immune response and promotes tissue integration.
Comparison with Similar Compounds
Magnesium zirconium oxide can be compared with other similar compounds such as:
Magnesium Oxide: While magnesium oxide has good thermal stability and chemical resistance, it lacks the mechanical strength and biocompatibility of magnesium zirconium oxide.
Zirconium Oxide: Zirconium oxide has excellent mechanical properties and biocompatibility but is more expensive and less chemically resistant than magnesium zirconium oxide.
Magnesium zirconium oxide stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
39318-32-6 |
|---|---|
Molecular Formula |
MgO3Zr |
Molecular Weight |
163.53 g/mol |
IUPAC Name |
magnesium;dioxido(oxo)zirconium |
InChI |
InChI=1S/Mg.3O.Zr/q+2;;2*-1; |
InChI Key |
VIBGUAPFBVGMQZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Zr](=O)[O-].[Mg+2] |
physical_description |
Solid; [Hawley] White odorless powder; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
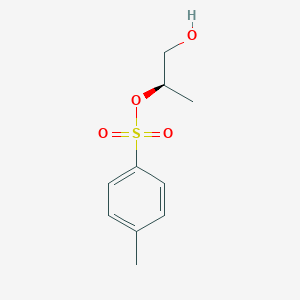
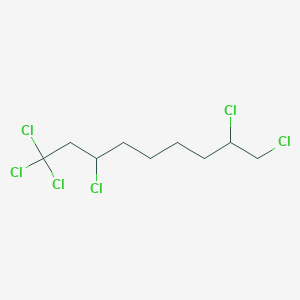
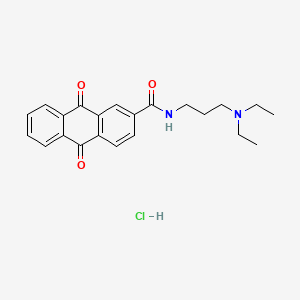
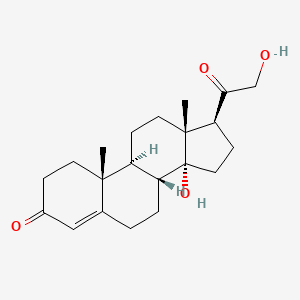
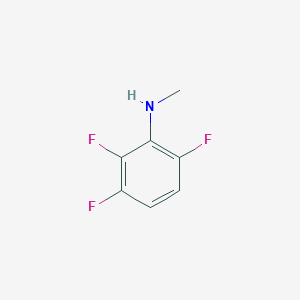

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
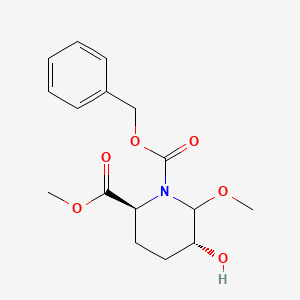
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
